Structural Deviation from the HTS Hit: 2-Hydroxy-3-Phenylpropyl vs. 1-Phenylethyl Moiety
The target compound differs from the original HTS hit 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea by replacing the 1-phenylethyl group with a 2-hydroxy-3-phenylpropyl group [1]. This introduces an additional hydroxyl group, increasing the hydrogen bond donor count from 2 to 3 and the topological polar surface area relative to the hit. In the published SAR, the S-configuration of the chiral center in the phenylethyl moiety was critical for complement inhibition [1]. The target compound's altered side chain, which features a secondary alcohol and a different carbon spacing, is expected to produce a distinct binding interaction profile with complement proteins.
| Evidence Dimension | Structural modification and predicted hydrogen bonding capacity |
|---|---|
| Target Compound Data | 1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea: HBD = 3, tPSA = 73.4 Ų (predicted) |
| Comparator Or Baseline | 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (HTS hit): HBD = 2, tPSA = 50.8 Ų (predicted) |
| Quantified Difference | HBD count: +1; tPSA: +22.6 Ų (predicted increase of ~44%) |
| Conditions | In silico prediction based on molecular structure; no direct comparative assay data available. |
Why This Matters
The increased hydrogen bonding capacity and polarity can alter target selectivity, solubility, and membrane permeability, making the compound a structurally distinct tool for probing complement inhibition mechanisms.
- [1] Zhang, M., Yang, X.-Y., Tang, W., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. View Source
